molecular formula C21H19ClN2O2S B2558313 4-chloro-N-(p-tolyl)-N'-tosylbenzimidamide CAS No. 328014-85-3

4-chloro-N-(p-tolyl)-N'-tosylbenzimidamide

Cat. No.: B2558313
CAS No.: 328014-85-3
M. Wt: 398.91
InChI Key: FWVUOSOTOJNSKE-UHFFFAOYSA-N
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Description

4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group, a p-tolyl group, and a tosyl group attached to the benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide typically involves the condensation of 4-chlorobenzimidamide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(p-tolyl)thiazol-2-amine
  • 4-chloro-N-(p-tolyl)-5H-1,2,3-dithiazol-5-imine
  • 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

4-chloro-N-(p-tolyl)-N’-tosylbenzimidamide is unique due to the presence of both the chloro and tosyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-15-3-11-19(12-4-15)23-21(17-7-9-18(22)10-8-17)24-27(25,26)20-13-5-16(2)6-14-20/h3-14H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVUOSOTOJNSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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